Ethyl 3-chlorothiophene-2-carboxylate: Technical Guide to Synthesis & Application
Ethyl 3-chlorothiophene-2-carboxylate: Technical Guide to Synthesis & Application
Executive Summary
Ethyl 3-chlorothiophene-2-carboxylate (CAS: 153562-66-4) is a specialized heterocyclic building block critical to modern medicinal chemistry. Distinguished by its orthogonal reactivity—combining an electrophilic ester at C2 and a modifiable chloride at C3—it serves as a linchpin scaffold for synthesizing biaryl systems, kinase inhibitors, and antithrombotic agents. This guide provides a rigorous technical analysis of its synthesis, reactivity profiles, and application in drug development.
Part 1: Chemical Identity & Physical Properties[1][2][3]
| Property | Specification |
| CAS Number | 153562-66-4 |
| Synonyms | Ethyl 3-chloro-2-thiophenecarboxylate; 3-Chloro-2-thiophenecarboxylic acid ethyl ester |
| Molecular Formula | C₇H₇ClO₂S |
| Molecular Weight | 190.65 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~110–115 °C at 1.5 mmHg (predicted) |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water |
| SMILES | CCOC(=O)C1=C(Cl)C=CS1 |
| InChI Key | VSRVNHPIXCUMIA-UHFFFAOYSA-N (Analogous) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of Ethyl 3-chlorothiophene-2-carboxylate is non-trivial due to the directing effects on the thiophene ring. Direct chlorination of ethyl 2-thiophenecarboxylate typically yields the 4-chloro or 5-chloro isomers due to electronic directing effects. Therefore, regioselective lithiation or stepwise esterification are the field-proven methods.
Method A: Regioselective Lithiation-Trapping (High Precision)
This method utilizes the inductive effect of the chlorine atom in 3-chlorothiophene to direct lithiation to the C2 position, followed by trapping with ethyl chloroformate.
Reagents: 3-Chlorothiophene, LDA (Lithium Diisopropylamide) or n-BuLi, Ethyl Chloroformate, anhydrous THF.
Protocol:
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Setup: Flame-dry a 500 mL 3-neck flask under Argon atmosphere. Charge with 3-chlorothiophene (1.0 eq) and anhydrous THF (0.5 M concentration).
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Lithiation: Cool the solution to -78 °C . Slowly add LDA (1.1 eq) dropwise over 30 minutes.
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Scientist's Note: The C2 proton is the most acidic (pKa ~30) due to the adjacent sulfur and inductive withdrawal from chlorine. However, temperature control is critical to prevent "halogen dance" (migration of the lithium/halogen).
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Trapping: Stir at -78 °C for 1 hour. Add Ethyl Chloroformate (1.2 eq) dropwise.
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Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Method B: Acid Esterification (Scalable)
Starting from commercially available 3-chlorothiophene-2-carboxylic acid (CAS 59337-89-2).
Protocol:
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Dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq) in absolute Ethanol (10 vol).
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Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.
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Reflux for 4–6 hours. Monitor by TLC (Acid disappears).
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Concentrate ethanol, neutralize with NaHCO₃, and extract into DCM.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways ensuring regiochemical fidelity.
Part 3: Reactivity & Functionalization
This compound is a "linchpin" scaffold because it offers two distinct reaction vectors that can be actuated independently.
The C3-Chloride Vector (Suzuki-Miyaura Coupling)
The chloride at C3 is activated by the electron-withdrawing ester at C2, making it susceptible to Palladium-catalyzed cross-coupling.
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Catalyst System: Pd(OAc)₂ / S-Phos or Pd(PPh₃)₄.
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Conditions: K₃PO₄, Toluene/Water, 90 °C.
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Outcome: Formation of 3-arylthiophene-2-carboxylates. This is crucial for building biaryl cores found in kinase inhibitors.
The C2-Ester Vector (Nucleophilic Acyl Substitution)
The ester serves as a gateway to amides (via aminolysis) or acids (via hydrolysis).
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Amidation: Direct reaction with amines using AlMe₃ (Weinreb amidation conditions) or hydrolysis followed by HATU coupling.
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Application: Creating the "hinge-binding" motif in kinase inhibitors.
Reactivity Flowchart
Figure 2: Orthogonal functionalization pathways for library generation.
Part 4: Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 3-chlorothiophene-2-amide motif is a bioisostere for the phenylamide group. The sulfur atom in the thiophene ring alters the lipophilicity (LogP) and metabolic stability compared to phenyl analogs.
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Mechanism:[1][2][3][4] The carbonyl oxygen of the amide often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
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Example: Derivatives are explored as inhibitors of Factor Xa (antithrombotics) and bacterial enzymes like MurD/MurE (antibacterials) [1].
Bioisosteric Replacement
Replacing a benzene ring with a thiophene ring (specifically the 2,3-substitution pattern) often improves potency due to:
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Angle Compression: The C-S-C bond angle (~92°) is smaller than the C-C-C angle in benzene (120°), altering the vector of substituents.
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Electronic Effects: The chlorine atom provides a "sigma-hole" and steric bulk that can lock the conformation of the molecule, improving binding affinity.
Part 5: Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (ester hydrolysis risk).
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
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Preparation of 3-chlorothiophene-2-carboxylic acid : PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]
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Suzuki Coupling Applications : Arabian Journal of Chemistry. (2020). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Retrieved from [Link]
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Organolithium Protocols : Organic Syntheses. (2008). Safe Handling of Organolithium Reagents. Retrieved from [Link]
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Compound Data : PubChem. (2025).[5][6] 3-Chlorothiophene-2-carboxylic acid (Parent Acid Data).[5][2][7][8] Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. vapourtec.com [vapourtec.com]
- 5. 3-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 701269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-aminothiophene-2-carboxylate | C7H9NO2S | CID 10261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chlorothiophene-2-carboxylic acid | 59337-89-2 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
